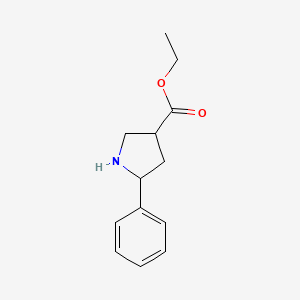

Ethyl 5-phenylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHVLJGBLGLONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696213 | |

| Record name | Ethyl 5-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92041-21-9 | |

| Record name | Ethyl 5-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-phenylpyrrolidine-3-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Scarcity in Scientific Data

The landscape of chemical research is vast, with countless compounds synthesized and explored. However, not all molecules receive the same level of scrutiny in published literature. Ethyl 5-phenylpyrrolidine-3-carboxylate (CAS No. 92041-21-9) is one such compound that, despite its presence in chemical supplier databases, has a limited footprint in peer-reviewed journals. This guide, therefore, adopts a dual approach. Where specific data for the target molecule is available, it is presented. Where it is not, we will draw upon established principles of organic chemistry and data from closely related analogues to provide a scientifically grounded and insightful overview. This approach aims to equip researchers with the foundational knowledge to work with and explore the potential of this intriguing pyrrolidine derivative.

Molecular Overview and Physicochemical Properties

This compound is a disubstituted pyrrolidine, a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and pharmaceuticals.[1] The presence of both a phenyl group at the 5-position and an ethyl carboxylate at the 3-position introduces two stereocenters, leading to the potential for cis and trans diastereomers, each of which can exist as a pair of enantiomers.

The pyrrolidine ring's non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design.[1] The phenyl group adds aromatic character and potential for π-π stacking interactions, while the ethyl ester provides a handle for further synthetic modification or can act as a key pharmacophoric feature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92041-21-9 | BLDpharm[2] |

| Molecular Formula | C₁₃H₁₇NO₂ | BLDpharm[2] |

| Molecular Weight | 219.28 g/mol | BLDpharm[2] |

| SMILES Code | O=C(C1CNC(C2=CC=CC=C2)C1)OCC | BLDpharm[2] |

Synthesis and Stereochemical Considerations

Proposed Synthetic Pathway: [3+2] Cycloaddition

A plausible and efficient route to the pyrrolidine core of this compound is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. In this case, the reaction would likely involve an azomethine ylide generated in situ from the condensation of an α-amino acid ester (such as glycine ethyl ester) and an aldehyde (benzaldehyde), which then reacts with an electron-deficient alkene like ethyl acrylate.

The stereochemical outcome of this reaction (the ratio of cis to trans isomers) is highly dependent on the reaction conditions, including the choice of catalyst (often a Lewis acid), solvent, and the nature of the substituents on both the azomethine ylide and the dipolarophile.[4] The diastereoselectivity can often be controlled to favor one isomer over the other.

Figure 1: Proposed synthetic workflow for this compound via a [3+2] cycloaddition reaction.

Stereoisomerism and Separation

The presence of two stereocenters at positions 3 and 5 of the pyrrolidine ring means that this compound can exist as two diastereomeric pairs of enantiomers (cis and trans). The relative stereochemistry is determined by the orientation of the phenyl and ethyl carboxylate groups relative to the plane of the ring.

-

cis-isomer : The phenyl and ethyl carboxylate groups are on the same side of the ring.

-

trans-isomer : The phenyl and ethyl carboxylate groups are on opposite sides of the ring.

The separation of these diastereomers can typically be achieved by standard chromatographic techniques such as column chromatography on silica gel, owing to their different physical properties (e.g., polarity and boiling point). The separation of the enantiomers of each diastereomer would require chiral chromatography or resolution with a chiral resolving agent.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:

-

A triplet and a quartet for the ethyl ester group (CH₃ and OCH₂ respectively).

-

Multiplets in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl group protons.

-

A series of multiplets in the aliphatic region for the pyrrolidine ring protons. The chemical shifts and coupling constants of the protons at C3 and C5 would be diagnostic for determining the cis/trans stereochemistry. In many pyrrolidine systems, the coupling constant between cis protons is typically larger than that between trans protons.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for each carbon atom in the two diastereomers. Expected signals include:

-

Signals for the ethyl ester group (a carbonyl carbon around 170-175 ppm, an OCH₂ carbon around 60 ppm, and a CH₃ carbon around 14 ppm).

-

Signals in the aromatic region (125-145 ppm) for the phenyl group.

-

Signals for the five carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

N-H stretch : A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O stretch (ester) : A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.

-

C=C stretches (aromatic) : Several weaker absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretch : A medium absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 219. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, 45 Da) from the ester, loss of the entire ester group (-COOEt, 73 Da), and fragmentation of the pyrrolidine ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of pyrrolidine-3-carboxylic acid, in particular, have been investigated for various therapeutic applications. While there is no specific pharmacological data for this compound in the searched literature, its structural motifs suggest several potential areas of interest for drug discovery.

-

Neurological Disorders : The phenylpyrrolidine moiety is a feature in compounds targeting the central nervous system. The rigid, three-dimensional structure of the pyrrolidine ring allows for precise orientation of the phenyl group to interact with receptor binding sites.

-

Antimicrobial and Anticancer Agents : Many substituted pyrrolidines and their derivatives have demonstrated antimicrobial and anticancer activities.[5] The phenyl and ester groups can be further functionalized to optimize binding to biological targets.

-

Enzyme Inhibitors : The carboxylic acid ester can mimic peptide bonds or interact with the active sites of various enzymes.

The true potential of this compound remains to be unlocked through dedicated synthesis and biological evaluation.

Safety and Handling

Based on the GHS information provided by a chemical supplier, this compound should be handled with care.[2]

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

This compound represents a molecule of untapped potential. While specific research on this compound is limited, its structural features place it firmly within a class of compounds of high interest to medicinal chemists. This guide has aimed to provide a comprehensive overview based on established chemical principles and data from closely related analogues.

Future research should focus on:

-

Development of a robust and stereoselective synthesis : A reliable method to access both cis and trans diastereomers in high purity is essential for further study.

-

Full spectroscopic characterization : Detailed NMR, IR, and MS analysis of the purified diastereomers is needed to confirm their structures and provide reference data for future work.

-

Biological screening : A broad biological screening program could uncover potential therapeutic applications for this compound and its derivatives.

By filling these knowledge gaps, the scientific community can begin to explore the full potential of this compound in drug discovery and beyond.

References

[5] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC, National Institutes of Health, 2022. [Link]

[6] Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI, 2024. [Link]

[7] Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. ResearchGate, 2019. [Link]

[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

[8] Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. ResearchGate. [Link]

[9] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, National Institutes of Health. [Link]

[10] Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate, 2025. [Link]

[11] US7279491B2 - Phenylpiperidines and phenylpyrrolidines - Google Patents. Google Patents.

[3] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters. ACS Publications, 2023. [Link]

[12] Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. MDPI. [Link]

[13] Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | C13H15NO3 | CID 313653 - PubChem. PubChem. [Link]

[4] Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US7279491B2 - Phenylpiperidines and phenylpyrrolidines - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | C13H15NO3 | CID 313653 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Ethyl 5-phenylpyrrolidine-3-carboxylate

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The precise structural characterization of its derivatives is a cornerstone of drug discovery and development, ensuring molecular identity, purity, and batch-to-batch consistency. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of Ethyl 5-phenylpyrrolidine-3-carboxylate, a representative substituted pyrrolidine. We will detail the synergistic application of High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the experimental choices and provides field-proven protocols, culminating in an integrated, self-validating confirmation of the target structure.

Introduction: The Imperative of Unambiguous Characterization

This compound (C₁₃H₁₇NO₂) is a heterocyclic compound featuring a phenyl group at the 5-position and an ethyl carboxylate at the 3-position of the pyrrolidine ring. The presence of two stereocenters (at C3 and C5) implies the potential for multiple diastereomers, making rigorous structural analysis not just a procedural formality but a scientific necessity. An error in structural assignment can have profound consequences, leading to wasted resources in downstream development and flawed structure-activity relationship (SAR) studies.

This guide presents a logical workflow for elucidating the molecule's constitution and connectivity, moving from elemental composition to the fine details of its atomic framework.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of High-Resolution Mass Spectrometry and Infrared Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the molecular puzzle, we must be certain of all the pieces. HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this analysis, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact protonated molecule [M+H]⁺.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The high resolution of the TOF analyzer is critical for this measurement.[2]

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured m/z value to the theoretical value calculated for the proposed formula, C₁₃H₁₇NO₂.

Data Presentation: Elemental Composition Confirmation

| Parameter | Theoretical Value (C₁₃H₁₈NO₂⁺) | Experimental Value | Mass Error (ppm) |

|---|

| Exact Mass | 220.1332 | 220.1335 | 1.4 |

This table presents hypothetical but realistic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This provides a molecular "fingerprint" and corroborates the structural features suggested by the molecular formula.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Data Presentation: Key FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

|---|---|---|---|

| ~3350 | Medium, Broad | N-H Stretch | Presence of a secondary amine. |

| ~3030 | Medium | Aromatic C-H Stretch | Confirms the phenyl group. |

| ~2980-2850 | Strong | Aliphatic C-H Stretch | Confirms the pyrrolidine ring and ethyl group. |

| ~1730 | Strong, Sharp | C=O Stretch (Ester) | Confirms the ethyl carboxylate group. |

| ~1180 | Strong | C-O Stretch (Ester) | Corroborates the ester functionality. |

The presence of N-H, C=O (ester), and both aromatic and aliphatic C-H absorptions is perfectly consistent with the proposed structure of this compound. The FTIR spectrum for the parent pyrrolidine ring shows characteristic N-H and C-H stretches.[4]

Structural Assembly: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR: Mapping the Proton Environment

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). The chemical shift is highly sensitive to the local magnetic field, which is influenced by shielding and deshielding effects from nearby functional groups.[5]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 or 500 MHz instrument is typically sufficient.[3]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to TMS.

Predicted ¹H NMR Data Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.40 - 7.20 | m | 5H | Phenyl H | Typical region for monosubstituted benzene ring protons. |

| ~4.60 | t | 1H | H5 | Methine proton adjacent to both the phenyl group and the nitrogen atom, causing significant deshielding. |

| 4.15 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 = 3+1=4). |

| ~3.50 | m | 1H | H3 | Methine proton adjacent to the electron-withdrawing ester group. |

| ~2.40 & ~2.10 | m | 2H | H4 | Diastereotopic methylene protons on the pyrrolidine ring.[6] Their distinct environments lead to complex splitting. |

| ~2.20 | m | 2H | H2 | Methylene protons adjacent to the nitrogen. |

| 1.95 (variable) | br s | 1H | NH | Secondary amine proton; signal is often broad and its position is solvent/concentration dependent. |

| 1.25 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (n+1 = 2+1=3). |

Note: Chemical shifts are predictive and can vary. The multiplicity of ring protons (H2, H3, H4, H5) will be complex due to cis/trans relationships and second-order coupling effects.

¹³C NMR & DEPT: Defining the Carbon Skeleton

Expertise & Rationale: Broadband proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom. The chemical shift range is much wider than in ¹H NMR (~200 ppm), resulting in excellent signal dispersion. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in signal assignment.

Experimental Protocol: ¹³C NMR and DEPT Acquisition

-

Sample & Setup: The same sample prepared for ¹H NMR is used.

-

¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Longer acquisition times are often needed due to the low natural abundance of ¹³C.

-

DEPT Acquisition: Run DEPT-135 and DEPT-90 experiments. In DEPT-135, CH/CH₃ signals are positive and CH₂ signals are negative. In DEPT-90, only CH signals appear.

Predicted ¹³C NMR Data Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~174.0 | No Signal | C=O | Ester carbonyl carbon. |

| ~142.0 | No Signal | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the pyrrolidine. |

| ~128.8 | Positive | Phenyl C (ortho/meta) | Aromatic CH carbons. |

| ~127.5 | Positive | Phenyl C (para) | Aromatic CH carbon. |

| ~65.0 | Positive | C5 | Methine carbon attached to the phenyl group and nitrogen. |

| 60.8 | Negative | -OCH₂ CH₃ | Ester methylene carbon. |

| ~50.0 | Negative | C2 | Aliphatic CH₂ adjacent to nitrogen. |

| ~45.0 | Positive | C3 | Methine carbon attached to the ester group. |

| ~38.0 | Negative | C4 | Aliphatic CH₂ carbon. |

| 14.2 | Positive | -OCH₂CH₃ | Ester methyl carbon. |

2D NMR: Unambiguous Connectivity Confirmation

Expertise & Rationale: While 1D NMR provides the list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential for confirming the final structure without ambiguity.[7]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (2-3 bonds), which is critical for connecting molecular fragments across quaternary carbons or heteroatoms.

// Connections H_signals -> COSY [label="Identifies\nspin systems"]; C_signals -> HSQC; H_signals -> HSQC [label="Assigns C-H pairs"]; {H_signals, C_signals} -> HMBC [label="Connects fragments"];

COSY -> {Phenyl, Ethyl, Pyrrolidine} [color="#4285F4"]; HSQC -> {Phenyl, Ethyl, Pyrrolidine} [color="#EA4335"]; HMBC -> Structure [label="Confirms Final Assembly", color="#FBBC05", style=bold];

{Phenyl, Ethyl, Pyrrolidine} -> Structure [style=dashed]; } ondot Caption: Workflow for structural assembly using 2D NMR techniques.

Key 2D NMR Correlations for Confirmation:

-

HSQC: Would cleanly pair every proton signal (except NH) with its corresponding carbon signal from the tables above.

-

COSY: Would show correlations within the ethyl group (-CH₂ -CH₃ ) and along the entire pyrrolidine backbone (H2-H3-H4-H5).

-

HMBC (Critical Correlations):

-

A cross-peak between the H5 proton and the ipso-carbon of the phenyl ring confirms the phenyl-pyrrolidine connection.

-

A cross-peak between the H3 proton and the ester C=O carbon confirms the position of the carboxylate group.

-

A cross-peak between the -OCH₂ - protons and the ester C=O carbon confirms the ethyl ester structure.

-

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)

Expertise & Rationale: Tandem Mass Spectrometry (MS/MS) provides orthogonal structural evidence by probing how the molecule breaks apart under energetic conditions. The precursor ion ([M+H]⁺) is isolated and fragmented, and the resulting product ions are mass analyzed. The fragmentation pattern is characteristic of the molecule's structure. For pyrrolidine-containing compounds, fragmentation often involves the loss of substituents or the opening of the heterocyclic ring.[8][9]

Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS

-

Precursor Selection: In the mass spectrometer, set the first mass analyzer (e.g., a quadrupole) to isolate the [M+H]⁺ ion (m/z 220.1).

-

Fragmentation: Pass the isolated ions into a collision cell filled with an inert gas (e.g., argon). The resulting collisions impart energy, causing the ions to fragment.

-

Product Ion Analysis: Scan the second mass analyzer to detect the m/z values of the resulting fragment (product) ions.

Interpretation of Key Fragments:

-

m/z 174.1: Loss of ethanol (46 Da) from the ethyl ester group, a common fragmentation pathway for ethyl esters.

-

m/z 192.1: Loss of ethene (28 Da) via a McLafferty-type rearrangement involving the ester.

-

m/z 143.1: Loss of the phenyl radical (77 Da), indicating the presence of a phenyl substituent.

-

m/z 91.1: A common fragment in molecules containing a benzyl moiety, corresponding to the tropylium ion. This fragment is highly indicative of the phenyl group's location. The formation of this ion from α-pyrrolidinophenones is a known pathway.[10]

Integrated Structure Confirmation

The definitive structure of this compound is confirmed by the convergence of data from all analytical techniques. Each method provides a piece of the puzzle, and together they form a single, coherent picture.

-

HRMS confirms the elemental formula is C₁₃H₁₇NO₂.

-

FTIR confirms the presence of a secondary amine, an ester, and a phenyl group.

-

¹H and ¹³C NMR provide the complete atom inventory and chemical environments.

-

COSY, HSQC, and HMBC unambiguously establish the atomic connectivity, linking the ethyl group to the carboxylate, the carboxylate to the C3 position, and the phenyl group to the C5 position of the pyrrolidine ring.

-

MS/MS corroborates the presence of the key structural motifs through predictable fragmentation pathways.

This rigorous, multi-faceted approach provides a self-validating system, ensuring the structure of this compound is elucidated with the highest degree of scientific confidence, a mandatory requirement for advancing compounds in a research and development setting.

References

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Vietnam Journal of Science and Technology. [Link]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society. [Link]

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. [Link]

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. [Link]

-

Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. Russian Journal of General Chemistry. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

FTIR spectrum for compound 1. ResearchGate. [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]

-

Fragments of 1 H NMR spectra. ResearchGate. [Link]

-

Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate. PubChem. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]

-

Ethyl 5-oxopyrrolidine-3-carboxylate. PubChem. [Link]

-

Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

-

(2S)-ETHYL-1-PHENYLCARBAMOYL-5-OXOPYRROLIDINE-2-CARBOXYLATE - Optional[13C NMR]. SpectraBase. [Link]

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jst-ud.vn [jst-ud.vn]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Ethyl 5-phenylpyrrolidine-3-carboxylate IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl 5-phenylpyrrolidine-3-carboxylate: Nomenclature, Properties, Synthesis, and Applications

Abstract

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1] Unlike flat, aromatic scaffolds, the non-planar nature of the saturated pyrrolidine ring provides access to unique chemical diversity, making it a prevalent feature in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound. We will detail its formal nomenclature and synonyms, physicochemical properties, plausible synthetic strategies, and potential applications for professionals in research and drug development. This document serves as a foundational resource for scientists interested in leveraging this scaffold for the creation of novel bioactive compounds.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical entity is critical for regulatory compliance, literature searches, and experimental reproducibility. This section outlines the formal names and identifiers for this compound.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is:

This compound

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several other names, including:

The hydrochloride salt form is also commonly available and is referred to as 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride .[2][3]

Chemical Identifiers

For unambiguous identification, the following identifiers are used. Data is provided for the free base and its common hydrochloride salt form.

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 92041-21-9 | 2097068-63-6 | [2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₈ClNO₂ | [2] |

| SMILES | O=C(C1CNC(C2=CC=CC=C2)C1)OCC | O=C(C1CNC(C2=CC=CC=C2)C1)OCC.[H]Cl | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological systems and its suitability for various experimental conditions.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 219.28 g/mol (Calculated) | 255.74 g/mol | [2][3] |

| Storage | - | Sealed in dry, 2-8°C | [2] |

| Shipping | - | Room temperature (in continental US) | [2] |

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The prevalence of the pyrrolidine scaffold in pharmaceuticals is not coincidental; it is a direct result of its advantageous physicochemical properties.[1] Medicinal chemists increasingly favor three-dimensional saturated heterocyclic systems over traditional two-dimensional aromatic rings.[1] The sp³-hybridized carbons in the pyrrolidine ring create a non-planar, puckered conformation, which allows substituents to project into three-dimensional space. This "3D coverage" is critical for establishing complex and highly specific interactions with biological targets like proteins and enzymes.[1]

Furthermore, the nitrogen atom within the ring imparts polarity and serves as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This enhances aqueous solubility and allows for crucial intermolecular interactions that are often key to a drug's mechanism of action.[1]

Synthesis of this compound

While numerous methods exist for synthesizing substituted pyrrolidines, a common and logical approach involves the formation of key carbon-carbon and carbon-nitrogen bonds through well-established reaction mechanisms. The synthesis of related 5-oxopyrrolidine structures often involves the condensation of amines with itaconic acid or its derivatives.[5][6]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound identifies a key disconnection at the N1-C2 and C4-C5 bonds, suggesting a precursor that can be formed via a Michael addition. A plausible strategy involves the conjugate addition of a nitromethane equivalent to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization via reductive amination. This multi-step, one-pot approach is efficient and leverages commercially available starting materials.

Representative Synthetic Protocol

This protocol is a representative example based on established chemical principles for pyrrolidine synthesis. It is designed as a self-validating system where the progress and identity of intermediates can be confirmed using standard analytical techniques (TLC, NMR, MS).

Objective: To synthesize this compound from ethyl (E)-4-phenylbut-2-enoate and nitromethane.

Step 1: Michael Addition

-

To a stirred solution of ethyl (E)-4-phenylbut-2-enoate (1.0 eq) in a suitable aprotic solvent (e.g., THF) at 0°C, add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).

-

Slowly add nitromethane (1.5 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-ester intermediate, ethyl 5-nitro-4-phenylpentanoate.

Causality: DBU is chosen as a strong, non-nucleophilic base to deprotonate nitromethane, forming the nitronate anion, which acts as the nucleophile in the 1,4-conjugate (Michael) addition to the electron-deficient alkene of the crotonate derivative.

Step 2: Reductive Cyclization

-

Dissolve the crude nitro-ester intermediate from Step 1 in a protic solvent like methanol or ethanol.

-

Add a heterogeneous catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi or, alternatively, use a transfer hydrogenation source like ammonium formate.

-

Heat the reaction to 40-50°C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure this compound.

Causality: Raney Nickel is a highly effective catalyst for the reduction of nitro groups to primary amines. Under these conditions, the reduction of the nitro group to an amine is immediately followed by an intramolecular nucleophilic attack of the newly formed amine onto the ester carbonyl, which, after loss of ethanol, forms the stable five-membered pyrrolidine ring.

Workflow Visualization

The following diagram illustrates the logical flow of the proposed synthetic pathway.

Caption: Synthetic workflow for this compound.

Applications and Research Interest

While specific biological activity data for this compound is not widely published, the core scaffold is of significant interest in drug development. Structurally related compounds have shown promise in several therapeutic areas, suggesting potential avenues of research for this molecule.

-

Pharmaceutical Intermediates: The pyrrolidine ring is a versatile building block. For example, the related compound Ethyl 5-phenyl-1H-pyrrole-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals.[7] A fluorinated analog is an intermediate in the production of Vonoprazan, a potassium-competitive acid blocker.[8] This highlights the utility of the title compound as a starting point for more complex molecular architectures.

-

Neurological Disorders: The phenyl-pyrrole scaffold has been investigated for developing drugs that target neurological disorders.[7] The 3D orientation of the phenyl group relative to the pyrrolidine ring can be crucial for binding to CNS targets.

-

Anticancer and Antimicrobial Agents: Novel 5-oxopyrrolidine derivatives have been synthesized and shown to possess promising in vitro anticancer activity against lung cancer cell lines (A549) and antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6][9] This suggests that the 1,5-disubstituted pyrrolidinone core is a viable scaffold for developing new anti-infective and oncology agents.

Conclusion

This compound is a valuable chemical entity that combines two privileged structures in medicinal chemistry: the phenyl ring and the pyrrolidine scaffold. Its well-defined three-dimensional structure and synthetic accessibility make it an attractive building block for creating libraries of compounds for biological screening. For researchers and drug development professionals, this compound represents a strategic starting point for programs targeting a wide range of diseases, from neurological disorders to infectious diseases and cancer.

References

-

PubChem. Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 1-(4-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.[Link]

-

Oakwood Chemical. Ethyl 5-phenyl-2-(1-pyrrolidinyl)-1H-pyrrole-3-carboxylate.[Link]

-

PubChem. Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method.[Link]

-

Chemdad. (1's, 3s)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.[Link]

-

PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Phenyl 3-ethyl-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemSrc. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate.[Link]

-

Oakwood Chemical. Ethyl 5-phenyl-1H-pyrrole-3-carboxylate.[Link]

-

PubChem. Ethyl 5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.[Link]

-

Manasa Life Sciences. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[Link]

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.[Link]

-

Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[Link]

-

PubChem. Ethyl 5-ethyl-1-propanoylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl pyrrolidine-3-carboxylate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 92041-21-9|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

An In-depth Technical Guide to the Potential Biological Activity of Ethyl 5-phenylpyrrolidine-3-carboxylate

A Senior Application Scientist's Perspective on a Promising Scaffold

This guide provides a detailed exploration of the potential biological activities of Ethyl 5-phenylpyrrolidine-3-carboxylate. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes the known biological activities of structurally related pyrrolidine derivatives to build a predictive framework for its potential therapeutic applications. By examining the rich chemistry and diverse bioactivities of the pyrrolidine core, we can infer the likely pharmacological profile of this target compound, offering valuable insights for researchers, scientists, and drug development professionals.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] This guide will delve into the potential anticancer, antimicrobial, anti-inflammatory, and other biological activities of this compound by drawing parallels with well-characterized analogs.

Table of Contents

-

Chemical Profile of this compound

-

Anticipated Biological Activities

-

Anticancer Potential

-

Antimicrobial Efficacy

-

Anti-inflammatory Properties

-

Other Potential Activities

-

-

Proposed Experimental Workflows for Activity Screening

-

References

Chemical Profile of this compound

-

IUPAC Name: this compound

-

Molecular Formula: C13H17NO2

-

Core Scaffold: The molecule features a central pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. This core is substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The stereochemistry at these positions will be a critical determinant of biological activity.

Anticipated Biological Activities

Based on the extensive literature on pyrrolidine derivatives, this compound is predicted to exhibit a range of biological activities. The following sections explore these possibilities, supported by evidence from related compounds.

Anticancer Potential

The 5-oxopyrrolidine scaffold, a close structural relative, has demonstrated significant anticancer properties.[2] Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have shown potent activity against A549 human lung adenocarcinoma cells.[2] The introduction of various substituents on the pyrrolidine ring has been shown to modulate this activity, with certain hydrazone derivatives exhibiting the most potent effects.[2]

Inference for this compound: The presence of the phenyl group and the ethyl carboxylate ester in the target molecule could contribute to its anticancer potential. The phenyl group can engage in hydrophobic and pi-stacking interactions within the active sites of target proteins, while the ester group could be a site for metabolic activation or a handle for further derivatization to improve potency and selectivity.

Antimicrobial Efficacy

Pyrrolidine derivatives have been extensively investigated for their antimicrobial properties. For instance, novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have been synthesized and evaluated as potential antibacterial drugs, showing moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[3][4] Furthermore, certain 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[2][5]

Inference for this compound: The structural similarity to these active compounds suggests that this compound could possess antibacterial and potentially antifungal properties. The specific substitution pattern will be crucial in determining the spectrum and potency of its antimicrobial action.

Anti-inflammatory Properties

Derivatives of pyrrolidine-2,5-dione have been identified as multitarget anti-inflammatory agents, showing inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[6] Notably, some of these compounds exhibited selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[6] Additionally, certain ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have demonstrated anti-inflammatory activity greater than that of the standard drug diclofenac sodium in a carrageenan-induced edema model.[7]

Inference for this compound: The pyrrolidine core in the target molecule provides a strong basis for potential anti-inflammatory activity. The phenyl and ethyl carboxylate substituents could influence its interaction with key inflammatory enzymes like COX and LOX.

Other Potential Activities

The versatility of the pyrrolidine scaffold extends to other therapeutic areas:

-

Antioxidant Activity: Some derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have shown good antioxidant activity.[5]

-

Antiglycation Activity: Spiro-indolone-pyrrolidine derivatives have been found to be potent inhibitors of advanced glycation end (AGE) product formation, suggesting potential applications in managing diabetic complications.[8]

-

Antihypoxic Activity: Certain pyrrolidine derivatives have exhibited antihypoxic activity comparable to succinic acid.[7]

Proposed Experimental Workflows for Activity Screening

To validate the predicted biological activities of this compound, a systematic screening approach is recommended.

Diagram: General Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis, in vitro screening, and in vivo validation of this compound.

Detailed Protocols

Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, the extensive research on structurally related pyrrolidine derivatives provides a strong foundation for predicting its potential as a valuable scaffold in drug discovery. The phenyl and ethyl carboxylate substituents are likely to play a significant role in modulating its interaction with various biological targets, potentially leading to anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its stereoisomers. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this promising scaffold. The experimental workflows outlined in this guide provide a clear roadmap for initiating these investigations. The exploration of this and other novel pyrrolidine derivatives holds the potential to yield new therapeutic agents for a range of human diseases.

References

-

Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. [Link]

-

Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 19, 2026, from [Link]

-

Singh, B., Kaur, M., & Singh, P. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry, 81, 336-344. [Link]

-

Khan, I., Ibrar, A., Zaib, S., Abbas, N., Farooq, U., & Iqbal, J. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 5-Phenylpyrrolidine-3-Carboxylate Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold represents a cornerstone in medicinal chemistry, prized for its conformational flexibility and synthetic tractability. Within this diverse chemical family, ethyl 5-phenylpyrrolidine-3-carboxylate and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of these derivatives, with a focus on their applications as anticonvulsant, anti-inflammatory, and anticancer agents. We will delve into the mechanistic underpinnings of their activity, supported by detailed, field-proven experimental protocols for their evaluation. This guide is designed to empower researchers and drug development professionals with the knowledge and practical tools necessary to explore and advance this versatile chemical scaffold towards clinical translation.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound core structure offers a unique three-dimensional architecture that allows for precise modulation of its physicochemical properties through targeted substitutions. The phenyl ring, the pyrrolidine core, and the ethyl carboxylate group each provide opportunities for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This inherent versatility has led to the exploration of these derivatives against a wide array of biological targets, underscoring their status as a "privileged scaffold" in modern drug discovery.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several derivatives of the this compound scaffold have demonstrated significant anticonvulsant properties in preclinical models. The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.

Proposed Mechanism of Action: Ion Channel Modulation

A plausible mechanism for the anticonvulsant effects of these derivatives is the inhibition of neuronal voltage-sensitive sodium and calcium channels.[1][2] By blocking these channels, the compounds can reduce the rapid and excessive firing of neurons that characterizes seizure activity.

Diagram 1: Proposed Anticonvulsant Mechanism

Caption: Inhibition of ion channels by derivatives reduces neurotransmitter release.

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant potential of this compound derivatives can be assessed using well-established preclinical models.

This test is a model for generalized tonic-clonic seizures.

Protocol:

-

Animal Model: Adult male mice (20-30 g).

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[1][2]

This test is a model for myoclonic and absence seizures.

Protocol:

-

Animal Model: Adult male mice (18-25 g).

-

Compound Administration: Administer the test compound i.p. at various doses, including a vehicle control.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).

-

Seizure Induction: Administer a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).

-

Observation: Observe the mice for a set period (e.g., 30 minutes) and record the occurrence and latency of clonic seizures (lasting for at least 5 seconds).

-

Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.[1][2]

Table 1: Representative Anticonvulsant Activity Data for a Phenylpyrrolidine Derivative (Compound 14) [1][2]

| Test | ED50 (mg/kg, i.p.) |

| MES | 49.6 |

| scPTZ | 67.4 |

Anti-Inflammatory Effects: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases. Certain this compound derivatives have shown promising anti-inflammatory activity, potentially through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

Proposed Mechanism of Action: Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that certain this compound derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[4]

Diagram 2: NF-κB Signaling Pathway and Point of Inhibition

Caption: Derivatives may inhibit the IKK complex, preventing NF-κB activation.

Experimental Evaluation of Anti-Inflammatory Activity

This is a widely used in vivo model of acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats (150-200 g).

-

Compound Administration: Administer the test compound orally or i.p. at various doses. A vehicle control and a positive control (e.g., indomethacin) should be included.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes).

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 2: Representative In Vivo Anti-inflammatory Activity of an Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Derivative [5]

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 2 hours) |

| Test Compound | 10 | 33.3 ± 0.77 |

| Test Compound | 20 | 34.7 ± 0.74 |

| Aspirin | 10 | 57.57 ± 1.23 |

This in vitro assay confirms the molecular mechanism of action.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to sub-confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the NF-κB pathway.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ratio of phospho-IκBα to total IκBα would indicate inhibition of the pathway.[6]

Anticancer Potential: Targeting Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain ethyl 2-amino-pyrrole-3-carboxylate derivatives, structurally related to the core topic, have shown potent anticancer activity by inhibiting tubulin polymerization.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division. Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Diagram 3: Experimental Workflow for Evaluating Anticancer Activity

Caption: A multi-assay approach to confirm anticancer mechanism.

Experimental Evaluation of Anticancer Activity

This colorimetric assay measures cell viability and is used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 3: Representative Cytotoxicity Data (IC50 in µM) for Pyrrole-based Carboxamide Derivatives

| Cell Line | Compound CA-61 | Compound CA-84 |

| HCC1806 (Breast) | 0.12 ± 0.01 | 0.09 ± 0.01 |

| H1299 (Lung) | 0.15 ± 0.02 | 0.11 ± 0.01 |

| PC-3 (Prostate) | 0.21 ± 0.03 | 0.14 ± 0.02 |

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin/GTP/reporter mix to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the tubulin polymerizes and incorporates the fluorescent reporter.

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. Calculate the IC50 for tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich source of novel therapeutic agents with diverse biological activities. This guide has provided a detailed overview of their potential as anticonvulsant, anti-inflammatory, and anticancer agents, along with robust experimental protocols for their evaluation. The evidence presented herein strongly supports the continued exploration of this chemical class in drug discovery programs.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific targets.

-

In-depth Mechanistic Studies: Utilization of advanced techniques to further elucidate the molecular mechanisms of action.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the drug-like properties of lead compounds to assess their potential for clinical development.

By leveraging the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives and translate these promising molecules into novel therapies for a range of human diseases.

References

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of the NF-κB Pathway Following (10)-Dehydrogingerdione Treatment.

- Abram, M., Jakubiec, M., Koczurkiewicz-Adamczyk, P., Doroz-Płonka, A., Rapacz, A., & Kamiński, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- Cui, W., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. Antioxidants, 12(7), 1431.

- Abram, M., et al. (2021). Identification of new compounds with anticonvulsant and antinociceptive properties in a group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. Uniwersytet Jagielloński.

- ResearchGate. (n.d.). In vitro tubulin polymerization inhibition results.

- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Journal of Reports in Pharmaceutical Sciences, 11(2), 245-256.

- Sushil Kumar, V., et al. (2022). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. Biophysical Journal, 121(3), 443-455.

- Li, H., et al. (2017). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. Chinese Journal of Physiology, 60(4), 229-237.

- Di-Dio, V., et al. (2023). Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. Future Medicinal Chemistry, 15(13), 1145-1155.

- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634.

- Abdel-Aziz, M., et al. (2004). Synthesis and anticonvulsant evaluation of some new 2-substituted-3-arylpyrido[2,3-d]pyrimidinones. Bioorganic & Medicinal Chemistry, 12(21), 5711-5717.

- Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- ResearchGate. (n.d.). Percent inhibition of compound (5l) against 22 cell lines from the....

- Fereidoonnezhad, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 526-536.

- Al-Hayali, M. A., et al. (2021). Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold. Archiv der Pharmazie, 354(11), 2100234.

- Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.

- Boichuk, S. V., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780.

- El-Sayed, M. A. A., et al. (2021). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Archiv der Pharmazie, 354(10), 2100185.

- Al-Warhi, T., et al. (2022). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. Journal of a new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety, 12(1), 1-20.

- Li, H., et al. (2017). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. Chinese Journal of Physiology, 60(4), 229-237.

- Li, Y., et al. (2017). The synthesis and evaluation of new butadiene derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3059-3067.

- Ghorab, M. M., et al. (2022). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

- Singh, V. K., et al. (2023). Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach. Journal of Biomolecular Structure and Dynamics, 41(1), 231-248.

- Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.

- Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents.

- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634.

- Kamiński, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(10), 1700148.

- Baldwin, A. S., Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.

- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- ResearchGate. (n.d.). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti-Cancer Agents.

- Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(5), 735.

- Boichuk, S. V., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780.

- Li, H., et al. (2017). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. Chinese Journal of Physiology, 60(4), 229-237.

- Zhang, Y., et al. (2018). Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study. Cellular Physiology and Biochemistry, 49(2), 610-625.

Sources

- 1. mdpi.com [mdpi.com]